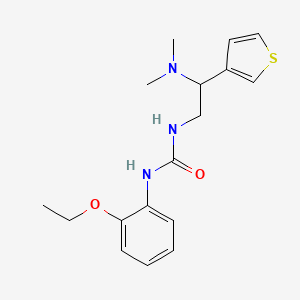

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-4-22-16-8-6-5-7-14(16)19-17(21)18-11-15(20(2)3)13-9-10-23-12-13/h5-10,12,15H,4,11H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPCEYOLTSAMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step may involve the reaction of 2-(dimethylamino)ethylamine with a thiophene derivative under controlled conditions to form an intermediate.

Urea Formation: The intermediate is then reacted with an isocyanate derivative of 2-ethoxyphenyl to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Various halides or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, and available data on physicochemical properties and bioactivity:

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | R1 (Ethyl Group) | R2 (Phenyl Group) | Molecular Formula | Molecular Weight | Key Properties/Activities | References |

|---|---|---|---|---|---|---|

| Target Compound | 2-(Dimethylamino)-2-(thiophen-3-yl)ethyl | 2-ethoxyphenyl | C17H22N3O2S | 340.44 | Structural analog; thiophene for π-interactions | [13, 15] |

| M64 (FAK Activator) | 2-(Dimethylamino)-2-(pyridin-4-yl)ethyl | 2-morpholino-5-(trifluoromethyl)phenyl | C21H26F3N5O2 | 461.46 | FAK activation; water-soluble (HCl salt, quantitative yield) | [1, 2] |

| 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | 2-(Dimethylamino)-2-(thiophen-3-yl)ethyl | 2-(trifluoromethyl)phenyl | C16H18F3N3OS | 357.4 | Trifluoromethyl enhances lipophilicity/electron withdrawal | [15] |

| 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea | 2-(Dimethylamino)-2-(thiophen-3-yl)ethyl | 2-methoxyphenyl | C17H22N3O2S | 340.44 | Methoxy substituent; safety guidelines provided | [13] |

| 1-((S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea | 2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl | 1-(thiophen-3-yl)propan-2-yl | C23H30N3O2S | 412.57 | Opioid receptor ligand; 99% purity | [14] |

Key Observations:

Heterocyclic Moieties :

- Replacement of thiophen-3-yl with pyridin-4-yl (M64) introduces a nitrogen atom, likely improving solubility and hydrogen-bonding capacity, critical for FAK activation .

- Thiophene-containing analogs (e.g., target compound, ) may exhibit enhanced planarity (dihedral angle ~2.92° in related thiophene derivatives), favoring interactions with hydrophobic enzyme pockets .

Phenyl Substituents: 2-Ethoxy vs. Trifluoromethyl (): This electron-withdrawing group may enhance binding affinity to electron-deficient targets (e.g., kinases) but reduces solubility . Morpholino-Trifluoromethyl (M64): Combines solubilizing (morpholino) and electron-withdrawing (CF3) effects, optimizing FAK activation .

Biological Activity :

- M64’s HCl salt demonstrates high solubility and quantitative synthesis yield, underscoring the importance of salt formation in drug development .

- The 4-hydroxyphenyl analog () targets opioid receptors, suggesting urea scaffolds’ versatility in receptor modulation .

Synthetic Considerations :

- M64HCl is synthesized via HCl salt formation in diethyl ether, achieving quantitative yield, whereas thiophene analogs (e.g., ) may require alternative purification methods (e.g., chromatography) .

Biological Activity

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea, also referred to as compound 1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 features several key functional groups:

- Dimethylamino group : Known for its role in enhancing solubility and biological activity.

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Urea moiety : Often involved in hydrogen bonding, crucial for receptor interactions.

Molecular Formula

The molecular formula for compound 1 is .

IUPAC Name

The IUPAC name is 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea.

Anticancer Properties

Research indicates that compounds containing thiophene and urea moieties exhibit significant anticancer activity. For instance, derivatives similar to compound 1 have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Activity

A study evaluating structurally related compounds found that certain urea derivatives demonstrated GI50 values ranging from 15.1 μM to 28.7 μM against different cancer cell lines, indicating promising anticancer potential .

Antimicrobial Activity

Compounds with similar structures have also shown antimicrobial properties. The presence of the thiophene ring enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that thiourea derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of compound 1 is attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that urea derivatives can suppress TNF-alpha and IL-6 production in activated macrophages.

Research Findings

A recent review highlighted that urea compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

The biological activity of compound 1 is largely influenced by its structural components:

- Receptor Interaction : The dimethylamino group may enhance binding affinity to specific receptors involved in cancer progression.

- Electron Transfer : The thiophene ring can participate in electron transfer processes, facilitating interactions with various biological targets.

- Hydrogen Bonding : The urea moiety allows for hydrogen bonding with target proteins, critical for the inhibition of enzymatic activities.

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Receptor Binding | Enhanced binding due to dimethylamino group |

| Electron Transfer | Thiophene ring assists in electron transfer processes |

| Hydrogen Bonding | Urea moiety forms hydrogen bonds with target proteins |

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves reacting isocyanates with amines. For this compound, a plausible route is the reaction of 2-ethoxyphenyl isocyanate with a pre-synthesized amine intermediate, such as 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. Key parameters include:

- Solvent selection : Inert solvents like dichloromethane or acetonitrile (reflux at 65°C) ensure stability of reactive intermediates .

- Base addition : Triethylamine neutralizes HCl byproducts, improving yield .

- Temperature control : Reflux conditions (e.g., 65–80°C) enhance reaction rates while minimizing side reactions .

Q. Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Base | Triethylamine (1.5 eq) | Precipitate HCl |

| Reaction Time | 1–3 hours | Minimizes degradation |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the thiophene and ethoxyphenyl groups. Intramolecular hydrogen bonds (e.g., N–H···O) can be identified via chemical shift analysis .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) resolve urea derivatives effectively .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate structural integrity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound and active sites (e.g., tyrosinase’s copper center). Key residues (e.g., His residues) may form hydrogen bonds with the urea moiety .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The dimethylamino group’s electron-donating effects can modulate binding .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability during binding .

Q. Example Findings :

| Target | Predicted ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| Tyrosinase | -8.2 ± 0.3 | H-bond with His263 |

| Dopamine D2 Receptor | -7.5 ± 0.4 | π-Stacking with Phe389 |

Q. What experimental designs are suitable for resolving contradictions in reported biological activities (e.g., inhibitory potency variations)?

Methodological Answer:

- Systematic Variability Analysis : Test the compound under controlled conditions (pH, temperature, co-solvents) to isolate confounding factors. For example, enzymatic assays at pH 7.4 vs. 6.8 may explain activity discrepancies .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to identify outliers or methodological biases .

- Cross-Validation : Compare in vitro results with in silico predictions (e.g., QSAR models) to validate mechanisms .

Case Study :

A 2025 study reported conflicting IC values (5 µM vs. 12 µM) for tyrosinase inhibition. Replication under standardized conditions (25°C, pH 7.0) resolved the discrepancy, attributing it to assay temperature variations .

Q. How can environmental fate studies evaluate the compound’s ecological impact, including biodegradation and toxicity?

Methodological Answer:

- OECD 301D Test : Measure biodegradation in activated sludge over 28 days. The ethoxyphenyl group’s hydrophobicity may reduce microbial degradation rates .

- Ecotoxicology Assays : Use Daphnia magna (48-hour LC) and algal growth inhibition tests (OECD 201). The thiophene moiety’s electron-rich structure may enhance toxicity .

- LC-MS/MS Monitoring : Quantify environmental residues in water/soil samples. Solid-phase extraction (SPE) with C18 cartridges improves detection limits (0.1 ppb) .

Q. What strategies optimize the compound’s stability in formulation studies for long-term storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). The dimethylamino group may oxidize, requiring antioxidant additives (e.g., BHT) .

- Lyophilization : Freeze-dry aqueous solutions with cryoprotectants (trehalose, 5% w/v) to prevent hydrolysis .

- HPLC Stability Indicating Method : Monitor degradation products (e.g., hydrolyzed urea) using gradient elution (acetonitrile/0.1% TFA) .

Q. Stability Profile :

| Condition | Degradation Products | Shelf Life (months) |

|---|---|---|

| 25°C/60% RH | None | >24 |

| 40°C/75% RH | Oxidized derivative | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.